molecular formula C5H9BrN2O2 B1355485 Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate CAS No. 62105-91-3

Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate

Cat. No. B1355485
CAS RN: 62105-91-3
M. Wt: 209.04 g/mol
InChI Key: SKENZCBNZGXLMI-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C5H9BrN2O2 and a molecular weight of 209.04 .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate” consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate is utilized in the synthesis of complex chemical structures, such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid, a key intermediate in preparing chlorantraniliprole (Ji Ya-fei, 2009).

Coordination Chemistry and Luminescence

  • It serves as a precursor for metal complexes with notable properties. For instance, its complexes with nickel and cadmium exhibit specific crystal structures and photoluminescent properties (S. Sathiyakumar et al., 2018).

Biological Applications

  • Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate is a building block for creating compounds with potential biological activities, such as antiviral and cytotoxic properties. Its derivatives have been studied for activity against various microorganisms (Omaima Mohamed Abd Elhafez et al., 2003).

Catalysis and Green Chemistry

  • Its derivatives can function as catalysts in reactions like the Mitsunobu reaction, contributing to advances in green chemistry due to their compatibility with atmospheric oxygen as an oxidative agent (Daisuke Hirose et al., 2016).

Development of Novel Medicinal Compounds

  • Various hydrazones derived from this compound have been synthesized and evaluated for antimicrobial activity, showcasing its role in medicinal chemistry (R. Anbazhagan & K. Sankaran, 2015).

Safety And Hazards

In case of skin contact with “Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate”, it’s recommended to remove any contaminated clothing and shoes and wash with plenty of soap and water. If skin irritation occurs, medical advice should be sought .

properties

IUPAC Name

ethyl N-[(E)-2-bromoethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKENZCBNZGXLMI-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.